molecular formula C15H13NO4 B5805469 (4-ethoxyphenyl)(3-nitrophenyl)methanone

(4-ethoxyphenyl)(3-nitrophenyl)methanone

Cat. No. B5805469
M. Wt: 271.27 g/mol
InChI Key: NQOSUNSXUVXEAY-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)(3-nitrophenyl)methanone is a synthetic compound that belongs to the family of diarylmethanones. It has been widely studied for its potential applications in various fields, including medicine, chemistry, and material science.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(3-nitrophenyl)methanone is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways, such as the NF-kappaB pathway, the MAPK pathway, and the PI3K/Akt pathway. It may also interact with specific cellular receptors, such as estrogen receptors and cannabinoid receptors.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)(3-nitrophenyl)methanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Moreover, it has been found to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-ethoxyphenyl)(3-nitrophenyl)methanone is its ease of synthesis and purification. It can be obtained in high yields and purity using simple and cost-effective methods. Another advantage is its versatility, as it can be used as a starting material for the synthesis of various derivatives with different biological activities. However, one of the main limitations of (4-ethoxyphenyl)(3-nitrophenyl)methanone is its low solubility in water, which may limit its use in certain biological assays.

Future Directions

There are several future directions for the research on (4-ethoxyphenyl)(3-nitrophenyl)methanone. One direction is the investigation of its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of new derivatives with improved solubility and potency. Moreover, the elucidation of its mechanism of action and the identification of its cellular targets may provide valuable insights into its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of (4-ethoxyphenyl)(3-nitrophenyl)methanone involves the reaction between 4-ethoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux with an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

(4-ethoxyphenyl)(3-nitrophenyl)methanone has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, such as chalcones, flavones, and flavonoids. It has also been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

(4-ethoxyphenyl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-14-8-6-11(7-9-14)15(17)12-4-3-5-13(10-12)16(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOSUNSXUVXEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenyl 3-nitrophenyl ketone

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